Isopropyl 3-cyanobenzoate

Description

Structural Context within Aromatic Esters and Nitriles

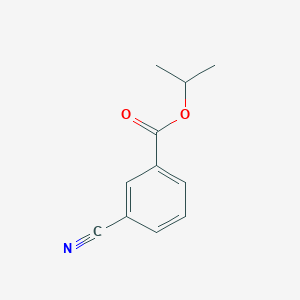

Isopropyl 3-cyanobenzoate belongs to two major classes of organic compounds: aromatic esters and nitriles. numberanalytics.com Its structure consists of a central benzene (B151609) ring substituted with an isopropyl ester group and a nitrile (cyano) group at the meta-position (positions 1 and 3).

The ester functional group, -COOR, where R is the isopropyl group, is a derivative of a carboxylic acid. numberanalytics.com Esters are known for their presence in natural and synthetic compounds and play a crucial role as intermediates in organic synthesis. numberanalytics.com The nitrile functional group, -C≡N, is characterized by a carbon-nitrogen triple bond. Nitriles are valuable precursors for the synthesis of various nitrogen-containing compounds such as amines, carboxylic acids, and amides. libretexts.org

Overview of Scientific Significance in Organic Chemistry and Related Disciplines

The scientific significance of this compound lies primarily in its utility as a chemical intermediate in organic synthesis. The presence of two distinct and reactive functional groups, the ester and the nitrile, allows for a variety of chemical transformations.

The nitrile group can undergo hydrolysis to form a carboxylic acid, reduction to yield a primary amine, or react with organometallic reagents to produce ketones. libretexts.org The ester group can be hydrolyzed back to the corresponding carboxylic acid or can undergo transesterification. numberanalytics.com This dual functionality makes it a versatile starting material for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, related cyanobenzoate derivatives are used in the synthesis of biologically active compounds and in the development of new materials. fishersci.nosmolecule.com Research has explored the use of similar cyanobenzoic acid esters in the preparation of compounds for various scientific investigations. researchgate.netscholaris.ca

Chemical and Physical Properties

The physical and chemical properties of this compound are determined by its molecular structure. While extensive experimental data is not widely published, some properties can be inferred from available data and computational models.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | chemscene.com |

| Molecular Weight | 189.21 g/mol | chemscene.com |

| CAS Number | 110893-37-3 | chemscene.com |

| Appearance | Not available | pharmaffiliates.com |

| Storage | 2-8°C Refrigerator, Sealed in dry conditions | pharmaffiliates.combldpharm.com |

Computational Data

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 50.09 Ų | chemscene.com |

| logP (Octanol-Water Partition Coefficient) | 2.12348 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Synthesis and Reactions

Synthesis

One common method for the synthesis of this compound is the esterification of 3-cyanobenzoic acid with isopropanol (B130326). bldpharm.comchemicalbook.com This reaction is typically carried out in the presence of an acid catalyst.

Another approach involves the nickel-catalyzed decarbonylative cyanation of aromatic esters with aminoacetonitriles, which provides a method for synthesizing aryl nitriles. thieme-connect.com

Chemical Reactions

The reactivity of this compound is centered around its two functional groups:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-cyanobenzoic acid and isopropanol. The nitrile group can also be hydrolyzed, typically under more vigorous conditions, to form a carboxylic acid. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine (3-(aminomethyl)benzoic acid isopropyl ester) using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

Organometallic Addition: Organometallic reagents can add to the nitrile group to form ketones after hydrolysis. libretexts.org

Applications

This compound primarily serves as a building block in organic synthesis for research and development purposes. Its bifunctional nature allows for its incorporation into a wide range of more complex molecules. While specific large-scale applications are not widely documented, its structural motifs are found in compounds of interest in various fields.

Medicinal Chemistry: The cyanobenzoate scaffold is present in molecules investigated for their biological activity. For example, derivatives have been studied as modulators for receptors like the androgen receptor. nih.gov

Materials Science: Aromatic nitriles and esters are used in the development of organic electronic materials and polymers. thieme-connect.com The properties of this compound could make it a useful monomer or intermediate in the synthesis of new materials.

Chemical Intermediate: It is a valuable intermediate for creating more elaborate molecules through reactions involving its ester and cyano groups. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 3-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(2)14-11(13)10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOAZNBHBMMUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625030 | |

| Record name | Propan-2-yl 3-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110893-37-3 | |

| Record name | Propan-2-yl 3-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Isopropyl 3 Cyanobenzoate and Analogous Aromatic Cyano Esters

Strategies for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The construction of aromatic cyano esters involves two primary transformations: the introduction of the cyano (-CN) group onto the aromatic ring and the formation of the ester linkage. Modern synthetic strategies have evolved from classical methods to sophisticated catalytic systems that offer improved yields, functional group tolerance, and milder reaction conditions.

The introduction of a nitrile function is a pivotal step in the synthesis of cyanobenzoates. While traditional methods like the Sandmeyer and Rosenmund-von Braun reactions exist, they often require harsh conditions and stoichiometric amounts of toxic copper cyanide. rsc.org Contemporary methods focus on more efficient and safer alternatives, including transformations from other functional groups like esters and carboxylic acids.

While less common than the hydrolysis of nitriles to carboxylic acids, the direct transformation of an ester into a nitrile offers a unique synthetic pathway. This conversion can be achieved in a one-pot procedure under specific reductive conditions. One reported method involves treating an aromatic or aliphatic ester with sodium diisobutyl-tert-butoxyaluminium hydride (SDBBA-H), followed by a reaction with molecular iodine in aqueous ammonia (B1221849) to furnish the corresponding nitrile in good yields. researchgate.net Another approach utilizes an I2/PCl3 system to convert various esters into nitriles by reacting them with acetonitrile (B52724). researchgate.net A similar protocol has been described for the transformation of isopropyl esters specifically, which are converted to nitriles by treatment with diisobutylaluminium hydride (DIBAL-H) and subsequently with molecular iodine in aqueous ammonia. researchgate.net

The nucleophilic substitution of alkyl halides with a cyanide source is a fundamental method for preparing nitriles. chemistryviews.orgthieme-connect.de In the context of synthesizing isopropyl 3-cyanobenzoate, this strategy would typically involve the cyanation of an isopropyl 3-halobenzoate precursor. Transition-metal catalysis, particularly with palladium, has revolutionized this approach for aryl halides. rsc.orgrsc.org These reactions can convert aryl bromides and even less reactive aryl chlorides into the corresponding aryl nitriles with high efficiency. organic-chemistry.org

A variety of cyanide sources can be employed, with a trend towards using less toxic and more manageable reagents than simple alkali metal cyanides. google.com Zinc cyanide (Zn(CN)2) is a common choice, often used with a palladium catalyst and a suitable ligand, such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos). chemistryviews.org Another alternative is potassium hexacyanoferrate(II) (K4[Fe(CN)6]), an inexpensive and low-toxicity source, which has been successfully used in palladium-catalyzed cyanations of aryl bromides. rsc.orggoogle.com

| Catalyst/Ligand System | Cyanide Source | Substrate | Conditions | Yield | Reference |

| Pd(OAc)2 / dppf | Zn(CN)2 | Aryl Bromides | DMAC, 120°C | High | organic-chemistry.org |

| Pd/C / dppf | Zn(CN)2 | Aryl Bromides/Chlorides | DMAC, 110°C | up to 98% | organic-chemistry.org |

| Pd(II) acetate (B1210297) | K4[Fe(CN)6] | Aryl Bromides/Iodides | DMF, 140-150°C | 64-91% | rsc.orggoogle.com |

| NiCl2·6H2O / Xantphos | Zn(CN)2 | Alkyl Chlorides/Bromides | CH3CN | Good to High | chemistryviews.org |

This table presents a selection of catalytic systems for the cyanation of aryl and alkyl halides, demonstrating the variety of catalysts, cyanide sources, and conditions employed in modern nitrile synthesis.

A powerful and modern strategy for nitrile synthesis is the direct replacement of a carboxylic acid group with a nitrile, known as decarboxylative cyanation. This approach is advantageous as aromatic carboxylic acids are widely available, stable, and easy to handle. thieme-connect.comchemrevlett.com

Palladium-catalyzed decarboxylative cyanation has been developed, allowing for the conversion of various aromatic carboxylic acids into their corresponding nitriles. thieme-connect.comnih.gov One such protocol uses cyanohydrins as a soluble cyanide source in the presence of a palladium(II) catalyst and a silver carbonate co-oxidant. thieme-connect.com This method has proven effective for a range of substrates, particularly those with electron-rich systems or ortho-substituents. thieme-connect.com Another established method involves a bimetallic Ag/Cu-mediated system that utilizes readily available aryl carboxylic acids and potassium hexacyanoferrate(II) (K4Fe(CN)6) as the cyanide source under aerobic conditions. tandfonline.com A related procedure uses ammonium (B1175870) acetate and N,N-dimethylformamide (DMF) as a combined cyanide source, where the "CN" unit is assembled from these reagents during the reaction. sioc-journal.cn

The formation of the isopropyl ester group is most commonly achieved through the Fischer-Speier esterification. wikipedia.orgpsiberg.com This acid-catalyzed reaction involves refluxing the carboxylic acid (3-cyanobenzoic acid) with an excess of the alcohol (isopropanol). wikipedia.org

The reaction equilibrium is typically driven towards the product ester by using a large excess of the alcohol or by removing the water formed during the reaction, for instance, through Dean-Stark distillation. wikipedia.orgpsiberg.com Common catalysts include strong Brønsted acids like sulfuric acid (H2SO4) and p-toluenesulfonic acid, or Lewis acids. wikipedia.orgmdpi.com While effective, these conditions can sometimes be harsh. To improve reaction times and yields, microwave-assisted organic synthesis (MAOS) has been applied to Fischer esterification. usm.my Performing the reaction in a sealed vessel under microwave irradiation can significantly accelerate the process, allowing for the esterification of substituted benzoic acids at elevated temperatures and pressures. usm.my For instance, optimizing the reaction of 4-fluoro-3-nitrobenzoic acid with various alcohols under microwave conditions showed the highest yields were obtained at 130°C. usm.my Tin(II) chloride (SnCl2) has also been reported as an effective catalyst for the esterification of various carboxylic acids, including 4-cyanobenzoic acid, with alcohols. psu.edu

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |

| Benzoic Acid | Ethanol (B145695) | H2SO4 | Reflux | 78% | usm.my |

| 4-Fluoro-3-nitrobenzoic acid | Butanol | H2SO4 | Microwave, 130°C, 15 min | High | usm.my |

| Various Aryl Acids | Isopropanol (B130326) | SnCl2 | 100°C, 20-40 h | Good | psu.edu |

| Benzoic Acid | Methanol | H2SO4 | Reflux | ~Equilibrium | psiberg.com |

This table summarizes various conditions for Fischer-Speier esterification, highlighting both conventional and modern approaches.

The field of cyano ester synthesis has greatly benefited from advancements in transition-metal catalysis. rsc.org Palladium, nickel, and copper are the most extensively studied metals for cyanation reactions, offering high catalytic efficiency and broad functional group tolerance. rsc.org The primary challenge in these reactions is often catalyst deactivation due to the strong coordination of the cyanide ion to the metal center. google.comchinesechemsoc.org

To overcome this, modern protocols employ carefully designed ligand systems and cyanide sources that release the cyanide anion slowly or are less coordinating. For example, the use of zinc cyanide (Zn(CN)2) in conjunction with palladium catalysts is a well-established strategy. organic-chemistry.org The development of heterogeneous catalysts, such as palladium on carbon (Pd/C), offers practical advantages like simplified workup, reduced metal contamination in the product, and catalyst recyclability. organic-chemistry.org

Recent innovations include the use of dual catalytic systems. Photoredox catalysis combined with nickel catalysis has enabled the cyanation of aryl halides under benign conditions, addressing the strong affinity of cyanide for the metal that can otherwise hamper the catalytic cycle. chinesechemsoc.org Nickel catalysis has also been employed for the reductive cyanation of aryl halides using cyanogen (B1215507) bromide as the cyano source, providing a complementary approach to traditional methods. mdpi.com These advanced catalytic systems represent the forefront of efficient and sustainable synthesis of aromatic nitriles and their ester derivatives. google.comchinesechemsoc.org

Advanced Catalytic Approaches in Cyano Ester Synthesis

N-Heterocyclic Carbene (NHC)-Catalyzed Asymmetric Synthesis of β-Cyano Carboxylic Esters

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating a wide range of chemical transformations. researchgate.net A notable application is the asymmetric synthesis of chiral β-cyano carboxylic esters. researchgate.net One such carbene-catalyzed method provides access to these valuable chiral molecules from β,β-disubstituted enals and aromatic thiols, a process that involves the enantioselective protonation of the enal β-carbon. researchgate.netresearchgate.net A key to the success of this reaction is the rapid in situ addition of the aromatic thiol to the enal's carbon-carbon double bond, which mitigates unwanted side reactions. researchgate.net The optically enriched β-cyano carboxylic esters produced are versatile intermediates for synthesizing valuable compounds like γ-aminobutyric acids (GABA) derivatives. researchgate.net Other NHC-catalyzed reactions, such as the formal [3+3] cycloaddition of β,β-disubstituted, α,β-unsaturated carboxylic esters, can produce complex heterocyclic structures with excellent yields and enantioselectivities. rsc.org

Table 1: NHC-Catalyzed Asymmetric Synthesis of Chiral Molecules

| Catalyst Type | Reactants | Product Type | Key Feature | Ref |

| Chiral NHC | β,β-disubstituted enals, Aromatic thiols | β-Cyano carboxylic esters | Enantioselective protonation of enal β-carbon | researchgate.netresearchgate.net |

| Chiral NHC | β,β-disubstituted, α,β-unsaturated carboxylic esters, 3-Aminobenzofurans | Benzofuran fused δ-lactams | Formal [3+3] cycloaddition with high enantioselectivity | rsc.org |

| C1-symmetric NHC-Cu(I) complexes | N/A (Borylative Cyclization) | Chiral borylated tetrahydroquinolines | High diastereo- and enantioselectivity | chinesechemsoc.org |

Transition Metal-Catalyzed Couplings for Aromatic Nitrile Formation

The formation of aromatic nitriles through transition-metal catalysis is a cornerstone of modern organic synthesis. mdpi.com These methods often involve the cyanation of aryl halides or pseudohalides (like sulfonates) and offer a more controlled and versatile alternative to classical methods like the Sandmeyer or Rosenmund-von Braun reactions. numberanalytics.comthieme-connect.de Palladium, nickel, and copper are the most commonly employed metals. researchgate.net A significant challenge in these reactions is catalyst deactivation by the cyanide anion, which can be mitigated by using co-catalysts or specialized ligands. researchgate.netgoogle.com

Modern approaches focus on using less toxic and more manageable cyanide sources. Potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic and inexpensive salt, has proven effective in palladium-catalyzed cyanations of aryl bromides and aryl imidazolylsulfonates. organic-chemistry.orggoogle.com Similarly, zinc cyanide (Zn(CN)₂) is widely used in nickel-catalyzed reactions with aryl chlorides and sulfonates. mdpi.comorganic-chemistry.org These methods exhibit broad functional group tolerance and can operate under mild conditions. thieme-connect.deorganic-chemistry.org Innovations also include cyanide-free approaches, where the cyano group is generated in situ from alternative precursors. nih.govunipr.it

Table 2: Selected Transition Metal-Catalyzed Cyanation Methods

| Catalyst System | Cyanide Source | Substrate | Key Advantage | Ref |

| Pd(OAc)₂ | K₄[Fe(CN)₆] | Aryl Bromides | Ligand-free, non-toxic cyanide source | organic-chemistry.org |

| NiCl₂·6H₂O/dppf/Zn | Zn(CN)₂ | (Hetero)aryl Chlorides | Inexpensive catalyst, mild conditions | organic-chemistry.org |

| Pd(PPh₃)₄ | K₄[Fe(CN)₆]·3H₂O | Aryl Nonaflates/Pentafluorobenzenesulfonates | Exceptionally mild conditions (40 °C) | thieme-connect.de |

| Pd/C | K₄[Fe(CN)₆] | Aryl Bromides/Chlorides | Recyclable catalyst, no additive needed | organic-chemistry.org |

| CuI/KI/N,N'-dimethylethylenediamine | K₄[Fe(CN)₆] | Aryl Bromides | Use of inexpensive copper catalyst | google.com |

Continuous Flow Chemistry and Scale-Up Synthesis Considerations for Cyano Esters

Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. rsc.org These benefits are particularly pronounced for reactions involving hazardous reagents like cyanides or unstable intermediates. researchgate.net Flow reactors provide superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved reproducibility. rsc.org This technology enables the synthesis of compounds 'on demand' in a safer and more efficient manner, which is highly attractive for industrial applications. rsc.org

The synthesis of nitriles and their derivatives is well-suited to flow chemistry. For instance, a continuous-flow process for the Schmidt reaction of aldehydes with trimethylsilyl (B98337) azide (B81097) (TMSN₃) allows for the safe generation of nitriles in high yields with short reaction times. rhhz.net This method mitigates the risks associated with handling toxic and potentially explosive azide compounds. rhhz.net Similarly, a cyanide-free flow process using p-tosylmethyl isocyanide (TosMIC) converts ketones to nitriles with a residence time of just 1.5 minutes and can be scaled to produce up to 8.8 g/h. rsc.orgrsc.org The application of flow chemistry was critical in the large-scale manufacturing of a key intermediate for the antiviral drug Remdesivir, demonstrating its power to overcome the challenges of scaling up hazardous cyanation reactions safely. researchgate.net

Table 3: Examples of Cyano Ester / Nitrile Synthesis in Continuous Flow

| Reaction Type | Reagents | Key Advantage | Throughput/Scale | Ref |

| Schmidt Reaction | Aldehydes, TMSN₃, TfOH | Improved safety with azides, rapid reaction | Lab scale, high yields | rhhz.net |

| Van Leusen Reaction | Ketones, TosMIC | Cyanide-free, fast (1.5 min residence time) | Up to 8.8 g/h | rsc.orgrsc.org |

| Photochemical Radical Cyclization | 2-(azidomethyl)-3-aryl-prop-2-enenitriles | Safe, scalable photochemical process | Gram scale | acs.org |

| C-Glycosylation Cyanation | Glycoside, TMSCN, Lewis Acid | Enabled safe large-scale synthesis for Remdesivir | ~2 kg/h (500 kg total) | researchgate.net |

Green Chemistry Approaches in Aromatic Cyano Ester Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of aromatic nitriles and cyano esters, this often involves developing cyanide-free routes, using environmentally benign solvents and catalysts, and improving atom economy. ajgreenchem.comrsc.org

A primary green strategy is the replacement of highly toxic cyanide salts (e.g., KCN, NaCN) with safer alternatives. rsc.orgmdpi.com Aldoxime dehydratases, for example, offer a biocatalytic, cyanide-free pathway to nitriles from aldoximes under mild, aqueous conditions. mdpi.com Chemical methods include using p-tosylmethyl isocyanide (TosMIC) or generating the cyano group in situ from non-cyanide sources like ethyl nitroacetate (B1208598) in palladium-catalyzed reactions. unipr.itrsc.org Another approach is the one-pot conversion of aldehydes to nitriles using hydroxylamine (B1172632) hydrochloride, which can be performed in water as a green solvent, minimizing pollution. rsc.org The use of recyclable, solid-supported catalysts, such as palladium on charcoal (Pd/C) or Ru(OH)x/Al₂O₃, also contributes to a more sustainable process by simplifying product purification and reducing waste. organic-chemistry.orgorganic-chemistry.org

Table 4: Green Chemistry Strategies for Nitrile Synthesis

| Strategy | Method | Reagents/Catalyst | Solvent | Key Green Advantage | Ref |

| Biocatalysis | Dehydration of aldoximes | Aldoxime dehydratase | Aqueous media | Cyanide-free, renewable potential | mdpi.com |

| One-Pot Synthesis | Conversion of aldehydes | Hydroxylamine hydrochloride | Water | Environmentally benign solvent | ajgreenchem.comrsc.org |

| Cyanide-Free Reagent | Van Leusen Reaction | p-Tosylmethyl isocyanide (TosMIC) | N/A | Avoids toxic cyanide salts | rsc.org |

| Heterogeneous Catalysis | Cyanation of aryl halides | Pd/C, ZnO-supported Pd(0) | N/A | Recyclable catalyst, ligandless | organic-chemistry.org |

| Alternative Nitrogen Source | Oxidative Amination | NaNO₂ | N/A | Inexpensive, commercially abundant reagent | organic-chemistry.org |

Mechanistic Investigations of Isopropyl 3 Cyanobenzoate Reactivity and Transformations

Hydrolytic Pathways of Aromatic Esters and Nitriles

The hydrolysis of aromatic esters and nitriles, the two functional groups present in isopropyl 3-cyanobenzoate, can proceed through either acid-catalyzed or base-catalyzed pathways. numberanalytics.comnumberanalytics.com These reactions are fundamental in organic chemistry, converting esters and nitriles into carboxylic acids or amides. numberanalytics.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the hydrolysis of an aromatic ester like this compound begins with the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.compressbooks.pub The subsequent steps involve proton transfer and elimination of isopropanol (B130326) to yield 3-cyanobenzoic acid. Similarly, for the nitrile group, acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the addition of water. numberanalytics.compressbooks.publibretexts.org This leads to the formation of an amide intermediate, which can be further hydrolyzed to the corresponding carboxylic acid. numberanalytics.comlibretexts.org The rate of this reaction can be influenced by substituents on the aromatic ring; electron-donating groups can increase the rate by enhancing the electron density on the nitrile group. numberanalytics.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydrolysis of the ester group involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com This is generally a more facile process than the acid-catalyzed route. youtube.com The reaction proceeds through a tetrahedral intermediate which then collapses to form a carboxylate salt and isopropanol. researchgate.net For the nitrile group, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the cyano group. numberanalytics.comlibretexts.org This forms an imidic acid, which then tautomerizes to an amide. libretexts.org The amide can then be further hydrolyzed to the carboxylic acid. libretexts.org

The hydrolysis pathways for aromatic esters and nitriles are summarized below:

| Hydrolysis Type | Functional Group | Key Mechanistic Steps |

| Acid-Catalyzed | Ester | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer and elimination of alcohol. |

| Acid-Catalyzed | Nitrile | 1. Protonation of nitrile nitrogen. numberanalytics.compressbooks.pub 2. Nucleophilic attack by water to form a protonated amide. pressbooks.publibretexts.org 3. Further hydrolysis of the amide. libretexts.org |

| Base-Catalyzed | Ester | 1. Nucleophilic attack by hydroxide on carbonyl carbon. youtube.com 2. Formation of a tetrahedral intermediate. researchgate.net 3. Elimination of alkoxide to form a carboxylate. |

| Base-Catalyzed | Nitrile | 1. Nucleophilic attack by hydroxide on nitrile carbon. numberanalytics.comlibretexts.org 2. Formation of an imidic acid. libretexts.org 3. Tautomerization to an amide and subsequent hydrolysis. libretexts.org |

Reduction Reactions of Ester and Nitrile Functionalities

The ester and nitrile groups of this compound can be reduced using various methods, including catalytic hydrogenation and metal hydride reagents. The choice of reducing agent and reaction conditions determines the final product.

Catalytic Hydrogenation Mechanisms of Isopropyl Esters and Nitriles

Catalytic hydrogenation using molecular hydrogen (H₂) is an environmentally friendly method for reducing esters and nitriles. acs.org Homogeneous catalysts, particularly those based on ruthenium, have shown significant activity in these transformations. acs.orgdur.ac.uk

For esters, the hydrogenation to alcohols is often performed under neutral conditions. acs.org The mechanism with Noyori-type catalysts, for instance, involves the formation of a metal hydride species that coordinates to the ester's carbonyl group. acs.org Subsequent hydride transfer and reaction with hydrogen gas lead to the formation of the corresponding alcohol and the regeneration of the catalyst. Some ruthenium-based catalysts have demonstrated good activity for the hydrogenation of isopropyl esters. acs.org Molybdenum complexes with bis(NHC) ligands have also proven effective for hydrogenating various esters, tolerating functional groups like nitriles. acs.org

The catalytic hydrogenation of nitriles to primary amines can also be achieved with transition metal complexes. dur.ac.uk Iron-based homogeneous catalysts can reduce nitriles in the absence of base additives. rsc.org Cobalt catalysts have also been employed for nitrile hydrogenation, sometimes requiring additives like NaHBEt₃ and a base promoter. rsc.org The mechanism generally involves the coordination of the nitrile to the metal center, followed by sequential hydride transfers from the metal to the nitrile carbon, ultimately yielding the primary amine after workup. mdpi.com

Metal Hydride Reductions of Nitriles and Esters

Metal hydrides are powerful reducing agents capable of reducing both esters and nitriles. dalalinstitute.com Lithium aluminum hydride (LiAlH₄) is a highly reactive reagent that readily reduces esters to primary alcohols and nitriles to primary amines. libretexts.org

The mechanism for ester reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. dalalinstitute.comlibretexts.org This intermediate then collapses, eliminating an alkoxide leaving group to form an aldehyde, which is immediately further reduced by another equivalent of hydride to the primary alcohol. masterorganicchemistry.com

For nitriles, the reduction with LiAlH₄ involves an initial nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine salt intermediate. libretexts.org A second hydride transfer then occurs, leading to a metal amine salt which, upon hydrolysis, yields the primary amine. libretexts.org

Diisobutylaluminum hydride (DIBAL-H) is a bulkier and less reactive reducing agent that allows for the partial reduction of esters and nitriles, especially at low temperatures. masterorganicchemistry.com Esters can be reduced to aldehydes with DIBAL-H if the reaction is carefully controlled at low temperatures (e.g., -78 °C). masterorganicchemistry.com The mechanism involves coordination of the Lewis acidic aluminum to the carbonyl oxygen, followed by hydride transfer to form a tetrahedral intermediate. masterorganicchemistry.com This intermediate is stable at low temperatures and upon workup, hydrolyzes to the aldehyde. masterorganicchemistry.com Similarly, DIBAL-H can reduce nitriles to imines, which are then hydrolyzed to aldehydes upon aqueous workup. masterorganicchemistry.com

| Reducing Agent | Ester Product | Nitrile Product | Key Mechanistic Features |

| LiAlH₄ | Primary Alcohol libretexts.org | Primary Amine libretexts.org | Highly reactive, reduces both functional groups completely. libretexts.org |

| DIBAL-H | Aldehyde (at low temp.) masterorganicchemistry.com | Aldehyde (after hydrolysis) masterorganicchemistry.com | Bulky reagent, allows for partial reduction at low temperatures. masterorganicchemistry.com |

Hydroboration Reaction Mechanisms Catalyzed by Grignard Reagents or Zinc Complexes

Hydroboration offers an alternative route for the reduction of esters and nitriles. Recent developments have shown that these reactions can be catalyzed by earth-abundant and less toxic metal complexes. mdpi.com

Grignard reagents, such as MeMgCl, can catalyze the hydroboration of esters and nitriles using pinacolborane (HBpin) at room temperature. mdpi.com For esters, the proposed mechanism involves the reaction of the Grignard reagent with HBpin to form a magnesium hydride species. This species then reacts with the ester, leading to the formation of the corresponding alcohol after hydrolysis. mdpi.com Density functional theory (DFT) calculations have been used to elucidate the plausible reaction mechanism. mdpi.com

Zinc complexes have also been developed as effective catalysts for the hydroboration of esters and nitriles. researchgate.netrsc.org Zinc dihydride catalysts stabilized by N-heterocyclic carbenes are highly efficient for the double hydroboration of nitriles with pinacolborane, affording diboronated amines. rsc.org A bench-stable iminopyridine-ligated zinc complex has also been shown to effectively catalyze the hydroboration of both esters and nitriles under solvent-free conditions. researchgate.net

Nucleophilic and Electrophilic Reactivity of the Aryl Cyano Group

The cyano group (-C≡N) is a versatile functional group that can exhibit both nucleophilic and electrophilic character, although its inherent reactivity is dominated by the electrophilicity of the carbon atom. numberanalytics.comwikipedia.org

Nucleophilic Reactivity: While the nitrogen atom of the cyano group has a lone pair of electrons, it is generally a weak nucleophile. However, the cyano group as a whole can participate in reactions where it acts as a nucleophile. For instance, in the synthesis of nitriles via the Kolbe nitrile synthesis, a cyanide salt acts as a nucleophile, displacing a halide from an alkyl halide. wikipedia.org

Electrophilic Reactivity: The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom. numberanalytics.com This makes it susceptible to attack by nucleophiles. numberanalytics.comwikipedia.org This is the basis for many important reactions of nitriles, including:

Hydrolysis: As discussed in section 3.1, water or hydroxide acts as a nucleophile. libretexts.org

Addition of Organometallic Reagents: Grignard reagents and organolithium reagents add to the nitrile carbon to form imine anions, which can be hydrolyzed to ketones. libretexts.org

Reduction: As detailed in section 3.2.2, hydride reagents act as nucleophiles. libretexts.org

The development of electrophilic cyanating agents represents a reversal of the typical reactivity of the cyano group. scielo.brrsc.org Reagents like cyanogen (B1215507) bromide and 1-cyanobenzimidazoles can transfer a "CN⁺" equivalent to nucleophiles such as enolates, Grignard reagents, and various heteroatoms. rsc.org

Radical Processes in Cyanobenzoate Transformations

The cyanobenzoate moiety can participate in radical reactions, often initiated by photochemically promoted electron transfer. libretexts.org While typical O-acyl groups are generally unreactive under standard radical reaction conditions, p-cyanobenzoates show enhanced reactivity. libretexts.org

In the presence of a radical initiator like AIBN and a hydrogen atom donor like Bu₃SnH, the acyloxy group of p-cyanobenzoates can be replaced by a hydrogen atom. libretexts.org This reactivity is attributed to the electron-withdrawing nature of the cyano group, which can stabilize radical intermediates. Electron transfer, both photochemical and non-photochemical, is a common theme in the radical reactions of carboxylic acid esters. libretexts.org

Irradiation of p-cyanobenzoate in the presence of olefins can lead to substitution reactions involving intermediate alkene radical cations. grafiati.comcore.ac.uk The rate constants for reactions of various inorganic radicals with cyanobenzoate ions in aqueous solution have also been studied. nist.gov Furthermore, radical reactions have been implicated in the oxidative cleavage of arylethenes to form cyanobenzoates. dntb.gov.ua

Kinetic Studies of Ester and Nitrile Reactivity

The reactivity of this compound is characterized by the dual functionality of its ester and nitrile groups. Kinetic studies of this compound and its structural analogs provide insight into the rates and mechanisms of its transformations. The electronic properties of the cyanophenyl ring influence the reactivity of both functional groups.

The ester group undergoes nucleophilic acyl substitution, primarily hydrolysis, which can be catalyzed by either acid or base. pdx.edusavemyexams.com The nitrile group can also undergo hydrolysis to form an amide or a carboxylic acid, typically under more forcing conditions than ester hydrolysis. studymind.co.ukorgsyn.org Additionally, the nitrile group can be reduced to a primary amine. studymind.co.uklibretexts.org

Kinetic investigations into the hydrolysis of benzoate (B1203000) esters indicate that the reaction rates are sensitive to the substituents on the aromatic ring. Electron-withdrawing groups, such as the cyano group, generally increase the rate of nucleophilic attack on the carbonyl carbon by stabilizing the negative charge that develops in the transition state. psu.edu For instance, studies on the hydrolysis of 4-nitrophenyl esters of substituted benzoic acids have shown a positive Hammett ρ value, confirming that electron-withdrawing substituents accelerate the reaction. psu.edu

Similarly, the reactivity of the nitrile group is affected by the electronic nature of the aromatic ring. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org The presence of the ester group, also an electron-withdrawing group, is expected to further enhance the electrophilicity of the nitrile carbon.

Ester Hydrolysis Kinetics

The hydrolysis of esters like this compound is a widely studied reaction. savemyexams.com The reaction can proceed through different mechanisms depending on the pH of the solution. Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon in a rate-determining step. savemyexams.com In acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, followed by the attack of a water molecule. savemyexams.com

Table 1: Second-Order Rate Constants for the Hydrolysis of Substituted 4-Nitrophenyl Benzoates

| Substituent | kOH (M-1s-1) |

| 4-OCH3 | 15.8 |

| 4-CH3 | 25.1 |

| H | 44.7 |

| 4-Cl | 79.4 |

| 3-Cl | 100 |

| 3-NO2 | 200 |

| 4-NO2 | 251 |

| Data sourced from a study on the Hammett dependence of phenolysis and hydrolysis of 4-nitrophenyl esters of substituted benzoic acids in 10% acetonitrile-water (v/v) solution. psu.edu |

The data in Table 1 clearly illustrates the accelerating effect of electron-withdrawing substituents on the rate of alkaline hydrolysis. Given that the 3-cyano group is also electron-withdrawing, it is expected that this compound would exhibit a hydrolysis rate constant that is significantly higher than that of the unsubstituted isopropyl benzoate.

Nitrile Group Transformations

The nitrile group of this compound can undergo several important transformations, including hydrolysis and reduction. The hydrolysis of nitriles can be catalyzed by acid or base and proceeds via initial hydration to an amide, which can then be further hydrolyzed to a carboxylic acid. studymind.co.uk This reaction typically requires more vigorous conditions than ester hydrolysis. orgsyn.org

The reduction of nitriles to primary amines is a common synthetic transformation and can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. studymind.co.uklibretexts.org The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile. libretexts.org

Kinetic studies on the reactions of nitriles are less common in the provided literature than those for esters. However, the general principles of nucleophilic addition to the polar carbon-nitrogen triple bond apply. pdx.edu The electrophilicity of the nitrile carbon in this compound is enhanced by the electron-withdrawing nature of the ester group and the benzene (B151609) ring.

Table 2: General Reactivity of Ester and Nitrile Functional Groups

| Functional Group | Typical Reactions | General Kinetic Features |

| Ester | Hydrolysis (Acid or Base Catalyzed) | Rate is enhanced by electron-withdrawing groups on the acyl portion. psu.edu Generally faster than nitrile hydrolysis. pdx.eduorgsyn.org |

| Transesterification | Equilibrium-controlled process. | |

| Reduction (e.g., with LiAlH₄) | Yields primary alcohols. pdx.edu | |

| Nitrile | Hydrolysis (Acid or Base Catalyzed) | Proceeds in two stages (to amide, then carboxylic acid). studymind.co.uk Requires harsher conditions than ester hydrolysis. orgsyn.org |

| Reduction (e.g., with LiAlH₄) | Yields primary amines. libretexts.org | |

| Addition of Grignard Reagents | Forms ketones after hydrolysis. pdx.edu |

Spectroscopic Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of Isopropyl 3-cyanobenzoate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

In the ¹H NMR spectrum, the signals correspond to the different types of protons in the molecule. The isopropyl moiety gives rise to a characteristic pattern: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton due to spin-spin coupling. The aromatic protons on the benzene (B151609) ring appear as distinct multiplets in the downfield region, with their specific chemical shifts and coupling patterns revealing their relative positions (ortho, meta, para) to the ester and cyano groups.

The ¹³C NMR spectrum provides information on the different carbon environments. Each unique carbon atom in the molecule produces a separate signal. Key signals include those for the methyl and methine carbons of the isopropyl group, the four distinct aromatic carbons (with two having lower intensity due to being quaternary), the carbonyl carbon of the ester group, and the carbon of the nitrile group. The chemical shifts are indicative of the electronic environment of each carbon atom.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Isopropyl -CH₃ | ~1.40 | Doublet | 6H | ~6.3 |

| Isopropyl -CH | ~5.25 | Septet | 1H | ~6.3 |

| Aromatic H-5 | ~7.60 | Triplet | 1H | ~7.9 |

| Aromatic H-6 | ~7.85 | Doublet of Triplets | 1H | ~7.7, 1.4 |

| Aromatic H-4 | ~8.25 | Doublet of Triplets | 1H | ~8.0, 1.5 |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl -CH₃ | ~21.9 |

| Isopropyl -CH | ~70.0 |

| Nitrile -CN | ~118.0 |

| Aromatic C-3 (Quaternary) | ~112.8 |

| Aromatic C-5 | ~129.5 |

| Aromatic C-1 (Quaternary) | ~131.8 |

| Aromatic C-6 | ~133.0 |

| Aromatic C-4 | ~134.5 |

| Aromatic C-2 | ~130.5 |

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum shows several characteristic absorption bands. A strong, sharp peak corresponding to the stretching vibration of the nitrile group (C≡N) is expected around 2230 cm⁻¹. Another prominent, strong absorption band, characteristic of the carbonyl group (C=O) in the ester, appears around 1720 cm⁻¹. The spectrum also displays bands for the C-O stretching of the ester linkage, typically in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C-H stretching of the aliphatic isopropyl group appears just below 3000 cm⁻¹.

Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 3000-2850 | Medium |

| Nitrile C≡N | Stretch | ~2230 | Sharp, Medium-Strong |

| Ester C=O | Stretch | ~1720 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium, Multiple Bands |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural details of this compound by ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions. The molecular formula is C₁₁H₁₁NO₂, corresponding to a molecular weight of 189.21 g/mol . chemscene.comsynquestlabs.compharmaffiliates.com

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 189. The molecule then undergoes predictable fragmentation. A common fragmentation pathway for esters is the loss of the alkoxy group or the neutral alkene from the alcohol moiety. For this compound, this can include the loss of a propene molecule (C₃H₆, 42 Da) via a McLafferty rearrangement, leading to a fragment ion at m/z 147, which corresponds to protonated 3-cyanobenzoic acid. youtube.com Another significant fragmentation is the cleavage of the C-O bond to lose the isopropoxy radical (•OCH(CH₃)₂, 59 Da), resulting in the stable 3-cyanobenzoyl cation at m/z 130. tutorchase.com Further fragmentation of the benzoyl moiety can lead to the loss of carbon monoxide (CO, 28 Da), yielding a cyanophenyl cation at m/z 102. The isopropyl cation [CH(CH₃)₂]⁺ itself can also be observed at m/z 43. libretexts.org

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 189 | Molecular Ion | [C₁₁H₁₁NO₂]⁺ | Parent peak |

| 147 | [M - C₃H₆]⁺ | [C₇H₅NO₂]⁺ | Loss of propene via McLafferty rearrangement |

| 130 | [M - •OC₃H₇]⁺ | [C₈H₄NO]⁺ | Loss of isopropoxy radical; acylium ion |

| 102 | [C₇H₄N]⁺ | [C₇H₄N]⁺ | Loss of CO from the m/z 130 fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Excited State Characterization of Cyanobenzoate Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, this technique provides insight into the conjugated π-electron system. The spectrum is expected to show strong absorptions corresponding to π→π* transitions of the aromatic ring and the carbonyl group.

Studies on related cyanobenzoate systems reveal that they possess interesting photophysical properties. pnas.org The electronic absorption is dominated by transitions to metal-to-ligand charge transfer (MLCT) states when complexed with metals. pnas.orgd-nb.info For the free ester, the UV spectrum in a solvent like acetonitrile (B52724) or ethanol (B145695) would likely show a primary absorption band below 250 nm and a secondary band around 280-300 nm, which are characteristic of substituted benzene derivatives with electron-withdrawing groups. These absorptions are due to the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the conjugated system.

Advanced Chromatographic Methods (HPLC, UPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for determining the purity of this compound and for separating it from starting materials, byproducts, or impurities.

A common approach for a compound of this polarity is reverse-phase HPLC. sielc.com This method typically utilizes a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase. A suitable mobile phase would be a gradient or isocratic mixture of water and an organic solvent like acetonitrile or methanol. sielc.comoatext.com Isopropanol (B130326) can also be used as an alternative to acetonitrile. nzqa.govt.nz Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. UPLC, which uses smaller particle size columns and higher pressures, offers faster analysis times and improved resolution compared to traditional HPLC. nzqa.govt.nz These methods are critical for quality control, ensuring the compound meets the required purity specifications for research or industrial applications.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reaction Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. scispace.comua.pt It is particularly effective for studying molecules like isopropyl 3-cyanobenzoate, providing a balance between computational cost and accuracy for determining ground-state properties. uci.edu DFT methods are employed to calculate the molecule's geometry, electronic distribution, and thermodynamic stability, as well as the energetics of its reactions. scispace.comresearchgate.net

Electronic Structure and Stability: DFT calculations, often using hybrid functionals like B3LYP or PBE, combined with basis sets such as 6-311++G(d,p) or cc-pVTZ, can accurately predict the optimized geometry of this compound. nih.govresearchgate.net These calculations yield key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. ias.ac.in For aromatic esters, the electronic structure is influenced by the interplay between the phenyl ring, the cyano group (-CN), and the isopropyl ester group (-COOCH(CH₃)₂). Natural Bond Orbital (NBO) analysis, performed as part of DFT studies, can quantify the charge distribution across the molecule, revealing the electrophilic and nucleophilic sites and the extent of electron delocalization. researchgate.netias.ac.in

Reaction Energetics: DFT is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This includes calculating the energies of reactants, products, intermediates, and, crucially, transition states. researchgate.netmdpi.com For instance, in the hydrolysis of the ester, DFT can elucidate the energy barriers for both acid- and base-catalyzed mechanisms, providing a detailed, step-by-step view of the reaction pathway. researchgate.net Similarly, reactions involving the cyano group, such as its reduction or participation in cycloadditions, can be modeled. rsc.org High-throughput DFT calculations can be used to populate reaction networks, identifying the most likely transformation pathways under specific conditions, such as those encountered in photolithography, where related compounds like triphenylsulfonium (B1202918) cyanobenzoate are studied. digitellinc.com

The table below summarizes typical electronic properties that can be calculated for this compound and its analogs using DFT methods.

| Property | Description | Typical DFT Functional/Basis Set | Significance |

| Total Energy | The total electronic energy of the optimized molecular structure at 0 K. | B3LYP/6-311++G(d,p) | Provides a baseline for calculating reaction enthalpies and comparing isomer stability. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | B3LYP/6-311++G(d,p) | Indicates the ability to donate electrons; related to ionization potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | B3LYP/6-311++G(d,p) | Indicates the ability to accept electrons; related to electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (ELUMO - EHOMO). | B3LYP/6-311++G(d,p) | A larger gap implies higher kinetic stability and lower chemical reactivity. ias.ac.in |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | PBEh-3c | Influences intermolecular interactions and solubility in polar solvents. nih.gov |

| NBO Charges | Atomic charges derived from the Natural Bond Orbital analysis. | B3LYP/6-311++G(d,p) | Identifies reactive sites (electrophilic/nucleophilic centers) within the molecule. researchgate.net |

Molecular Dynamics Simulations in Aromatic Ester Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. semanticscholar.org For systems containing aromatic esters like this compound, MD simulations provide valuable insights into liquid-state properties, intermolecular interactions, and conformational dynamics that are not accessible from static quantum chemical calculations. nih.govresearchgate.net

MD simulations are based on solving Newton's equations of motion for a system of interacting particles. The forces between atoms are typically calculated using a pre-defined force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), which is well-suited for organic molecules. nih.govresearchgate.net These simulations are often performed under specific thermodynamic ensembles (e.g., NPT, where the number of particles, pressure, and temperature are constant) to mimic experimental conditions. semanticscholar.org

Applications in Aromatic Ester Systems: In studies of aromatic esters, MD simulations have been used to:

Predict Thermophysical Properties: Properties such as density, isothermal compressibility, and isobaric expansibility can be calculated from the simulation trajectory and compared with experimental data to validate the force field. nih.govresearchgate.net

Analyze Liquid Structure: MD provides a molecular-level picture of how molecules are arranged in the liquid phase. It can reveal information about packing, orientation, and the formation of clusters, which are often governed by dipolar interactions in aromatic esters. nih.govresearchgate.net

Investigate Conformational Dynamics: The ester and isopropyl groups can rotate around single bonds. MD simulations can track these torsional angle fluctuations, revealing the preferred conformations and the energy barriers between them, which influences the macroscopic properties of the material. kpi.ua

Study Mixtures and Miscibility: When studying blends, such as in coatings or polymer applications, MD can be used to calculate interaction parameters (e.g., the Flory-Huggins parameter, χ) to predict the miscibility of the aromatic ester with other components. semanticscholar.org For example, simulations have shown that blends of aromatic and linear esters can lead to immiscibility. semanticscholar.org

The following table outlines the key components and outputs of a typical MD simulation for a system like liquid this compound.

| Component | Description | Example | Purpose |

| Force Field | A set of parameters and equations used to calculate the potential energy of the system based on atomic positions. | OPLS-AA | Defines the interactions (bond stretching, angle bending, torsions, van der Waals, electrostatic) between atoms. researchgate.net |

| Ensemble | The statistical mechanical ensemble defining the thermodynamic state of the system. | NPT (Isothermal-Isobaric) | Keeps temperature and pressure constant, simulating typical laboratory conditions. semanticscholar.org |

| Simulation Time | The duration of the physical time being simulated. | 10-100 nanoseconds | Must be long enough to allow the system to reach equilibrium and to sample relevant molecular motions. |

| Output Properties | Data extracted from the simulation trajectory. | Radial Distribution Functions (RDFs), Density, Torsional Angle Distributions | RDFs describe the local structure of the liquid, while other properties relate directly to macroscopic measurements. nih.gov |

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) in Cyanobenzoate Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. longdom.org These models are essential tools in medicinal chemistry and materials science for predicting the properties of new, unsynthesized molecules, thereby saving resources and accelerating the discovery process. longdom.orgresearchtrend.net

For cyanobenzoate analogs, QSAR/QSPR studies focus on developing mathematical equations that link molecular descriptors to a specific endpoint, such as inhibitory activity against an enzyme or a particular physicochemical property. researchtrend.net

Methodology: A typical QSAR study involves several steps:

Data Set Compilation: A series of cyanobenzoate analogs with experimentally measured activity or property data is collected. researchtrend.net

Descriptor Calculation: A wide range of molecular descriptors is calculated for each analog. These can be categorized as constitutional, topological, geometric, and electronic descriptors. Examples include LogP (hydrophobicity), molar refractivity, topological polar surface area (TPSA), and HOMO/LUMO energies. nih.govijpsr.com

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR), are used to build a model that links a subset of the most relevant descriptors to the observed activity. ijpsr.com

Model Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of compounds not used in model training. researchtrend.net

Findings in Benzoate (B1203000) and Cyanobenzene Analogs: Studies on various substituted benzoates and related compounds have shown that properties are often governed by a combination of factors:

Hydrophobicity (LogP): Often a key parameter, especially for biological activity, as it relates to the molecule's ability to cross cell membranes. nih.govnih.gov

Electronic Properties: Descriptors like the energy of the LUMO (ELUMO) or Hammett constants can be important, reflecting the role of electronic effects (inductive, resonance) of the substituents on the benzene (B151609) ring. nih.gov

Steric and Geometric Factors: Molar refractivity or specific steric field descriptors from 3D-QSAR methods like Molecular Field Analysis (MFA) can account for the influence of the size and shape of substituents on molecular interactions. nih.govmdpi.com

The table below shows representative descriptors used in QSAR/QSPR studies of benzoate analogs and their relevance.

| Descriptor Class | Example Descriptor | Relevance |

| Electronic | ELUMO (Energy of LUMO) | Relates to the ability to accept electrons; important in reactions and charge-transfer interactions. nih.gov |

| Hydrophobic | LogP (Partition Coefficient) | Measures lipophilicity; crucial for predicting membrane permeability and non-polar interactions. nih.govnih.gov |

| Topological | TPSA (Topological Polar Surface Area) | Correlates with hydrogen bonding potential and transport properties. ijpsr.com |

| Steric | Molar Refractivity (MR) | Encodes both the volume of the molecule and its polarizability. nih.gov |

| Constitutional | Number of H-bond Acceptors | Quantifies the potential for forming hydrogen bonds, which is critical for receptor binding. ijpsr.com |

Modeling of Catalytic Cycles and Transition States in Cyano Ester Transformations

Understanding the complete catalytic cycle and the nature of transition states is fundamental to controlling and optimizing chemical reactions. Computational modeling provides a powerful lens for examining these transient and often elusive aspects of cyano ester transformations. researchgate.netmit.edu

Modeling Catalytic Cycles: A catalytic cycle is a multi-step reaction sequence where a catalyst is consumed in one step and regenerated in another. acs.orgnih.gov Modeling these cycles involves identifying all relevant intermediates and transition states. For transformations involving esters, such as hydrolysis or transesterification, computational studies can map out the entire process. For example, in an aldehyde-catalyzed ester hydrolysis, DFT calculations can trace the reaction from the initial formation of a hemiaminal intermediate, through subsequent steps like water elimination and hydrolysis, to the final regeneration of the aldehyde catalyst. acs.orgnih.gov

In the context of cyanate (B1221674) ester polymerization, kinetic modeling can be used to understand the catalytic effect of additives. researchgate.net For a compound like this compound, modeling could explore its synthesis via catalytic esterification or its subsequent transformations, such as palladium-catalyzed cross-coupling reactions where both the cyano and ester functionalities could play a role.

Modeling Transition States: The transition state is the highest energy point along a reaction coordinate, representing a fleeting configuration from which the reaction must proceed to products. mit.edu Its structure and energy determine the reaction rate. Quantum mechanical methods, particularly DFT, are the primary tools for locating and characterizing transition states. researchgate.net However, this can be computationally expensive.

Recent advances include the development of machine learning models that can predict transition state structures rapidly and accurately, given the structures of the reactants and products. mit.edu For cyano ester transformations, these models can be applied to:

Ester Hydrolysis: Calculating the transition state for the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon. researchgate.net

Radical Reactions: Modeling the transition states for reactions initiated at or near the cyano group or the benzylic position. nih.gov

Enzymatic Transformations: In biocatalysis, modeling can reveal the transition state within an enzyme's active site, explaining its high efficiency and selectivity.

The following table outlines the computational approaches used to study catalytic cycles and transition states.

| Computational Task | Method | Information Obtained | Relevance to this compound |

| Transition State Search | DFT (e.g., with Berny optimization) | Geometry and energy of the transition state; activation energy (Ea). mdpi.com | Determines the rate-limiting step and kinetic feasibility of a proposed reaction mechanism (e.g., hydrolysis). |

| Reaction Path Following | Intrinsic Reaction Coordinate (IRC) | Confirms that a found transition state connects the correct reactants and products. mercuryconsortium.org | Validates the calculated reaction pathway. |

| Catalytic Cycle Mapping | DFT, Kinetic Modeling | Energies of all intermediates and transition states in a cycle; overall reaction profile. acs.org | Elucidates the mechanism of catalytic synthesis or degradation. |

| Solvent Effects | Polarizable Continuum Models (PCM) | The influence of the solvent on the energies of reactants, products, and transition states. researchgate.net | Provides more realistic reaction energetics by accounting for the reaction environment. |

Research Applications and Derivatization Strategies

Isopropyl 3-Cyanobenzoate as a Versatile Organic Synthesis Building Block

In organic synthesis, compounds like this compound are considered versatile building blocks. sigmaaldrich.com The term "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure through reliable chemical reactions. The ester and cyano groups of this compound can be chemically transformed independently or in concert, providing chemists with a flexible tool for molecular design. The ester can be hydrolyzed to a carboxylic acid, while the cyano group can be reduced to an amine or converted into other functional groups like a tetrazole.

The cyanobenzoate scaffold is a key intermediate in the synthesis of various complex and biologically significant molecules. The isopropyl ester can be readily converted to the corresponding carboxylic acid, which then participates in further reactions.

Detailed research has demonstrated the utility of the cyanobenzoate framework in creating elaborate molecular structures. For instance, derivatives of 3-cyanobenzoate have been utilized in the synthesis of novel dihydropyridones, a class of heterocyclic compounds investigated as potential androgen receptor modulators. nih.gov In these syntheses, the cyanobenzoate moiety is attached to a core structure through an esterification reaction. nih.gov

Furthermore, related bromo-substituted cyanobenzoate esters, such as isopropyl 2-bromo-5-cyanobenzoate, are pivotal starting materials for producing key intermediates like 5-cyano-2-formylbenzoic acid. researchgate.net This transformation is achieved through advanced techniques like continuous flow-flash chemistry, where a bromine-lithium exchange followed by formylation occurs rapidly at low temperatures. researchgate.net The resulting intermediate is crucial for building various biologically important compounds. researchgate.net

The functional groups of this compound make it an excellent precursor for synthesizing heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring. organic-chemistry.org The cyano group is particularly useful for forming nitrogen-containing heterocycles.

A significant application is the synthesis of tetrazoles through [2+3] cycloaddition reactions. Research has shown that 3-cyanobenzoic acid (the hydrolyzed form of the isopropyl ester) reacts with sodium azide (B81097) in the presence of metal salts to form 3-(1H-tetrazol-5-yl)benzoic acid. nih.gov This process converts the linear nitrile group into a five-membered aromatic ring (a tetrazole), which is a common structural motif in medicinal chemistry. nih.gov The resulting bifunctional molecule, containing both a tetrazole ring and a carboxylic acid, is then used to build more complex structures, such as coordination polymers. nih.gov The ability to form such heterocycles highlights the role of the cyanobenzoate scaffold as a gateway to diverse chemical classes. google.com

Precursor in Complex Molecule Synthesis.

Applications in Materials Science and Polymer Chemistry

The rigid aromatic core and polar functional groups of the cyanobenzoate structure make it a valuable component in the design of advanced materials and polymers. google.com These materials often exhibit unique electronic, optical, or thermal properties.

The incorporation of cyano (-CN) groups is a recognized strategy for tuning the properties of conjugated polymers used in electronic devices. A systematic study on a series of benzodithiophene-based polymers demonstrated the significant impact of varying the number of cyano groups on the polymer's optoelectronic characteristics. rsc.org

The study revealed that as the number of cyano groups increases, the polymer's absorption spectrum broadens, its optical bandgap shrinks, and its highest occupied molecular orbital (HOMO) energy level is lowered. rsc.org However, the addition of more cyano groups can also decrease the planarity of the polymer chains, which in turn affects molecular packing and the morphology of thin films. rsc.org An optimal balance is crucial; a polymer with a single cyano group demonstrated the most balanced properties, leading to the highest power conversion efficiency in a photovoltaic device. rsc.org This research underscores the principle that the cyanobenzoate motif can be used to fine-tune polymer properties for specific applications. rsc.org

Table 1: Effect of Cyano Group Incorporation on Polymer Properties

| Property | No Cyano Groups | One Cyano Group | Two Cyano Groups |

|---|---|---|---|

| Optical Bandgap | Widest | Intermediate | Narrowest |

| HOMO Level | Highest | Intermediate | Lowest |

| Polymer Planarity | Highest | Intermediate | Lowest |

| Device Performance | Moderate | Highest | Lowest |

This table is based on findings from a study on benzodithiophene-based polymers. rsc.org

The cyanobenzoate structure serves as a fundamental scaffold for creating a variety of functional materials. numberanalytics.comnih.gov A scaffold provides the basic framework upon which other chemical groups can be built to achieve a desired function. numberanalytics.com Due to their electronic properties and rigid structure, aromatic carboxylic acid derivatives like cyanobenzoates are emerging as important components in materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). rptu.de In these applications, they often function as electron-accepting units. rptu.de

Additionally, cyanobenzoate derivatives are used as molecular probes. Cryogenic ion vibrational spectroscopy studies have utilized cyanobenzoate isomers to investigate the intrinsic spectroscopic responses of molecules when they interact with metal ions. researchgate.net The nitrile group acts as a reporter that provides information on the molecular response to a nearby charge, which is valuable for understanding and designing functional materials at a microscopic level. researchgate.net

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.org The hydrolyzed form of this compound, 3-cyanobenzoic acid, is an excellent ligand for constructing Metal-Organic Frameworks (MOFs). wikipedia.org MOFs are a class of crystalline porous materials made of metal ions or clusters connected by organic ligands. wikipedia.org

The 3-cyanobenzoate ligand can coordinate with metal ions in several ways, primarily through its carboxylate group. The cyano group can also participate in coordination or form hydrogen bonds, influencing the final structure. researchgate.net The position of the functional groups on the benzene (B151609) ring is critical in determining the topology of the resulting framework. Studies comparing ligands derived from 3-cyanobenzoic acid and 4-cyanobenzoic acid show that they produce MOFs with distinctly different 3D structures, such as a 3D SrAl₂ topology versus a non-diamondoid 6⁶ topology, respectively, even when the metal center and its immediate coordination are similar. nih.gov

These cyanobenzoate-based MOFs can exhibit interesting properties, such as photoluminescence and unique magnetic behaviors, making them candidates for applications in sensing, catalysis, and gas storage. nih.govacs.org

Table 2: Examples of Metal-Organic Frameworks with Cyanobenzoate Ligands

| Ligand Source | Metal Ion(s) | Resulting Framework/Complex | Notable Feature/Property | Reference(s) |

|---|---|---|---|---|

| 3-Cyanobenzoic Acid | Zn(II) / Co(II) | 3D framework with SrAl₂ topology | Topology controlled by ligand isomerism | nih.gov |

| 4-Cyanobenzoic Acid | Lanthanides (Pr, Nd, Eu, etc.) | Homodinuclear paddle-wheel-like dimers | Ferromagnetic interactions and luminescent emission | acs.org |

| 4-Cyanobenzoic Acid | Co(II) | Two-dimensional polymer | 2D architecture built from Co₄(cba)₄ units | researchgate.net |

| Azobenzene tetracarboxylic acid & 4,4′-azobipyridine | Zn(II) | 2D coordination network | Heterogeneous Lewis-acid catalyst | rsc.org |

This table presents selected examples and is not exhaustive.

Development of Functional Materials from Cyanobenzoate Scaffolds.

Derivatization Strategies for Chemical Modification and Functionalization

The chemical reactivity of this compound allows for targeted modifications at its ester, cyano, and aromatic ring components.

Transformations of the Ester Moiety

The isopropyl ester group can undergo several key transformations:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-cyanobenzoic acid. This reaction is typically carried out under basic conditions, for instance, using sodium hydroxide (B78521), or under acidic conditions. sci-hub.sersc.org A method using aluminum powder and iodine in anhydrous acetonitrile (B52724) has also been described for the deprotection of alkyl carboxylates. sci-hub.se The resulting 3-cyanobenzoic acid is a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals. chemimpex.com

Transesterification: This process involves reacting the isopropyl ester with another alcohol in the presence of an acid or base catalyst to produce a different ester. This allows for the modification of the ester group to suit the needs of a particular synthetic route.

Reduction: The ester group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to 1° alcohols. libretexts.org This reaction proceeds through nucleophilic attack by a hydride, followed by the removal of the leaving group and a second nucleophilic attack. libretexts.org

Reactions at the Cyano Group

The cyano (nitrile) group is a valuable functional group that can participate in a variety of chemical reactions:

Hydrolysis: The cyano group can be hydrolyzed to an amide or a carboxylic acid. libretexts.org Partial hydrolysis under mild basic conditions, such as with sodium hydroxide and careful monitoring, can yield the corresponding amide. commonorganicchemistry.com Complete hydrolysis to the carboxylic acid can be achieved under more vigorous acidic or basic conditions. libretexts.orglumenlearning.com

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group). ucalgary.ca Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂/Pd). ucalgary.calibretexts.org This provides a route to synthesize amines from nitriles.

Cycloaddition Reactions: Aromatic nitriles can participate in cycloaddition reactions, such as the [2+3] cycloaddition with azides to form tetrazoles. numberanalytics.com Nitrile oxides, which can be generated from aldoximes, undergo 1,3-dipolar cycloaddition reactions with alkenes and alkynes to form isoxazolines and isoxazoles, respectively. ijpcbs.combeilstein-journals.orgnih.gov These heterocyclic structures are important in medicinal chemistry.

Functionalization of the Aromatic Ring System

The benzene ring of this compound can be functionalized through several methods:

Electrophilic Aromatic Substitution: The cyano and ester groups are electron-withdrawing and meta-directing. This means that electrophilic substitution reactions, such as nitration or halogenation, will primarily occur at the positions meta to these groups (positions 4 and 6).

Nucleophilic Aromatic Substitution: While less common for simple benzene derivatives, nucleophilic aromatic substitution can occur if a suitable leaving group, such as a halogen, is present on the ring. For example, in a related compound, isopropyl 2-bromo-5-cyanobenzoate, the bromine atom can be replaced by nucleophiles. smolecule.com

Metal-Catalyzed Cross-Coupling Reactions: The introduction of a halogen onto the aromatic ring allows for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. wikipedia.orgeie.gr These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. eie.grnih.gov For instance, a related compound, ethyl 3-cyanobenzoate, has been used in a directed manganation reaction followed by an allylic substitution. uni-muenchen.de

Role in Advanced Chemical Biology Research (Excluding Clinical Data)

The versatile chemical nature of this compound and its derivatives makes them valuable tools in chemical biology and drug discovery.

Scaffold for Biologically Active Molecules and Drug Discovery

This compound serves as a scaffold for the synthesis of a wide range of biologically active molecules. The ability to selectively modify the ester, cyano, and aromatic ring functionalities allows for the creation of diverse chemical libraries for screening against biological targets. The 3-cyanobenzoic acid moiety, readily derived from this compound, is a key component in many compounds under investigation for therapeutic applications. chemimpex.com For example, derivatives of cyanobenzoic acid have been explored as potential inhibitors for various biological targets. smolecule.com The structural framework of these molecules allows for specific interactions with enzymes and receptors. smolecule.com

Precursors for Pharmaceutical and Agrochemical Intermediates

This compound and its derivatives are important precursors for the synthesis of key intermediates in the pharmaceutical and agrochemical industries. For example, isopropyl 2-bromo-5-cyanobenzoate is a precursor for 5-cyano-2-formylbenzoic acid, a key intermediate for various biologically important compounds. acs.org The related compound, 3-cyanobenzoic acid, is a widely used intermediate in the production of pharmaceuticals and agrochemicals. chemimpex.com Methyl-3-cyanobenzoate, a similar ester, is a known starting material for the synthesis of Ataluren, a drug investigated for the treatment of genetic disorders. punagri.com The chemical reactivity of these compounds allows for their incorporation into larger, more complex molecules with desired biological activities. chemimpex.comsmolecule.com

Biocatalytic Transformations of Cyanobenzoate Derivatives